2-BROMO-3',4'-DIFLUOROPROPIOPHENONE

Descripción general

Descripción

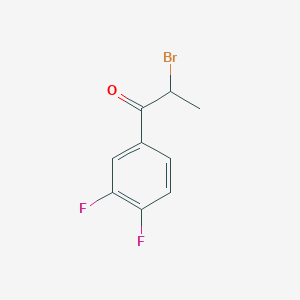

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE: is an organic compound with the molecular formula C9H7BrF2O . It is a brominated ketone that features a difluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE typically involves the bromination of 1-(3,4-difluorophenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the alpha position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 1-(3,4-difluorophenyl)-2-azidopropan-1-one.

Reduction: 1-(3,4-difluorophenyl)propan-1-ol.

Oxidation: 3,4-difluorophenylacetic acid.

Aplicaciones Científicas De Investigación

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the preparation of advanced materials with specific properties.

Biological Studies: As a probe to study biochemical pathways and interactions

Mecanismo De Acción

The mechanism of action of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and protein interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(2,4-difluorophenyl)propan-1-one

- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

- 1-Bromo-2,4-difluorobenzene

Uniqueness

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is unique due to the specific positioning of the bromine and difluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .

Actividad Biológica

Introduction

2-Bromo-3',4'-difluoropropiophenone, with the CAS number 186036-04-4, is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetophenones, which are known for their diverse pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- IUPAC Name : 2-bromo-1-(2,5-difluorophenyl)propan-1-one

- Molecular Formula : C9H7BrF2O

- Molecular Weight : 249.05 g/mol

- CAS Number : 186036-04-4

- SMILES Notation : CC(Br)C(=O)c1cc(F)ccc1F

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Appearance | White to pale yellow solid |

| Purity | >97% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of halogenated acetophenones, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : It has been observed that halogenated acetophenones can inhibit cell growth by inducing apoptosis in cancer cells.

- Targeting Specific Enzymes : The compound may interact with key enzymes involved in cancer metabolism, potentially disrupting pathways that facilitate tumor growth.

Case Studies and Research Findings

-

Study on Cytotoxicity :

- A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM after 72 hours of treatment, indicating moderate potency.

- The study also reported that the compound induced apoptosis as evidenced by increased annexin V staining in treated cells.

-

In Vivo Studies :

- In vivo experiments using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

-

Comparative Analysis :

- Comparative studies with other acetophenone derivatives showed that this compound exhibited superior cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further development.

Pharmacological Applications

The compound's unique structure allows it to serve as a precursor for synthesizing various biologically active molecules. Its derivatives have been explored for:

- Antifungal Activity : Some derivatives have shown promising antifungal properties, making them candidates for further research in treating fungal infections.

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against specific viruses, although more research is needed to confirm these findings.

Propiedades

IUPAC Name |

2-bromo-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALLRKHRTZCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570958 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147214-39-9 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.